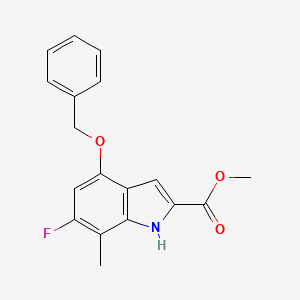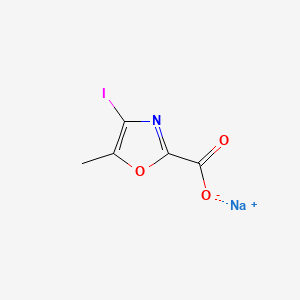
2-(1,1-difluoroethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-difluoroethyl)oxirane, also known as 2-difluoroethoxyethane (DFEE), is an organic compound that belongs to the class of ethers. It is a colorless, volatile liquid with a sweet odor. It is widely used as a solvent in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and other compounds. Its structure consists of a central carbon atom attached to two oxygen atoms and two fluorine atoms.
Scientific Research Applications
2-(1,1-difluoroethyl)oxiranehoxyethane is used in a variety of scientific research applications. It is a common solvent for organic synthesis, as it is stable and non-toxic. It is also used in the production of pharmaceuticals, agrochemicals, and other compounds. Additionally, it is used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and other materials.
Mechanism of Action
2-(1,1-difluoroethyl)oxiranehoxyethane is an organic compound that is used as a solvent in organic synthesis. It is a colorless, volatile liquid with a sweet odor. It is non-toxic and has a low boiling point, making it an ideal solvent for many reactions. The mechanism of action of 2-(1,1-difluoroethyl)oxiranehoxyethane is not fully understood, but it is thought to act as a Lewis base, forming complexes with Lewis acids. This allows it to act as a solvent in many reactions.
Biochemical and Physiological Effects
2-(1,1-difluoroethyl)oxiranehoxyethane is generally regarded as non-toxic and has a low boiling point, making it an ideal solvent for many reactions. However, it is important to note that it can be irritant to the eyes and skin, and may cause respiratory irritation if inhaled. It is also important to note that it is combustible and should be handled with care.
Advantages and Limitations for Lab Experiments
2-(1,1-difluoroethyl)oxiranehoxyethane has a number of advantages for use in laboratory experiments. It is non-toxic, has a low boiling point, and is stable. Additionally, it is miscible with many organic solvents and can be used in a variety of reactions. However, it is important to note that it is combustible and should be handled with care. Additionally, it can be an irritant to the eyes and skin, and may cause respiratory irritation if inhaled.
Future Directions
In the future, 2-(1,1-difluoroethyl)oxiranehoxyethane may be used in a variety of applications. It could be used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and other materials. Additionally, it could be used as a solvent in the production of pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be used as a solvent for organic synthesis, as well as for the synthesis of other materials. Finally, it could be used in the production of new materials and compounds with novel properties.
Synthesis Methods
2-(1,1-difluoroethyl)oxiranehoxyethane can be synthesized by a variety of methods. One of the most common methods is the reaction of ethylene oxide with hydrofluoric acid. This reaction forms an intermediate product, 1,1-difluoroethylene oxide, which is then hydrolyzed to form 2-(1,1-difluoroethyl)oxiranehoxyethane. Other methods of synthesis include the reaction of ethylene glycol with hydrofluoric acid, the reaction of ethylene oxide with a mixture of hydrogen fluoride and sulfuric acid, and the reaction of ethylene oxide with anhydrous hydrofluoric acid.
properties
IUPAC Name |
2-(1,1-difluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-4(5,6)3-2-7-3/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHQKWONCENOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)



![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)

![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)
![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)